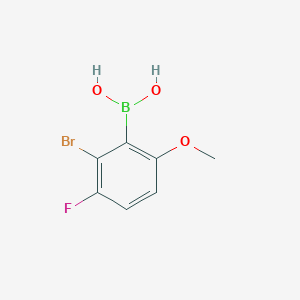
(3-(tert-Butylcarbamoyl)-4-fluorophenyl)boronic acid
Overview
Description
“(3-(tert-Butylcarbamoyl)-4-fluorophenyl)boronic acid” is a significant compound within the biomedical sector, holding immense importance in the synthesis of pharmaceutical agents designed to combat a diverse array of illnesses .
Synthesis Analysis
The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes (B (OR) 3, BX 3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) .Molecular Structure Analysis
The molecular formula of “(3-(tert-Butylcarbamoyl)-4-fluorophenyl)boronic acid” is C11H15BFNO3 .Chemical Reactions Analysis
“(3-(tert-Butylcarbamoyl)-4-fluorophenyl)boronic acid” can be used in Suzuki–Miyaura (SM) cross-coupling, which is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date .Scientific Research Applications
Glycogen Phosphorylase Inhibition
This compound has been studied for its potential as an inhibitor of glycogen phosphorylase (GP), which is a key enzyme in the regulation of glycogen breakdown. It has shown differential inhibitory activity against various GP subtypes, which could lead to the development of new treatments for diseases related to glycogen storage .
Suzuki-Miyaura Cross-Coupling
Boronic acids, including this compound, are pivotal in Suzuki-Miyaura cross-coupling reactions. These reactions are widely used in organic chemistry to form carbon-carbon bonds under mild conditions, which is fundamental in the synthesis of various pharmaceuticals and polymers .
Sensing Applications
The boronic acid group is known for its ability to form complexes with diols and other Lewis bases. This property makes (3-(tert-Butylcarbamoyl)-4-fluorophenyl)boronic acid useful in the development of sensors, particularly for detecting sugars and other biological molecules .
Protein Manipulation and Cell Labelling
Due to its reactivity with diols, this compound can be used for labelling proteins and cells. This application is crucial in biological research for tracking and analyzing protein interactions and cellular processes .
Electrophoresis of Glycated Molecules
Boronic acids can interact with glycated proteins and nucleic acids, which is beneficial in electrophoresis. This technique separates molecules based on size and charge, and the use of boronic acids can improve the resolution of glycated species .
Controlled Release Systems
The compound’s boronic acid moiety can be utilized in the design of controlled release systems for therapeutics. For instance, it can be incorporated into polymers that respond to glucose levels, potentially leading to advanced drug delivery systems for diabetes management .
Safety and Hazards
The safety data sheet for a similar compound, 5-(tert-Butylcarbamoyl)pyridine-3-boronic acid, advises against food, drug, pesticide or biocidal product use. It also recommends wearing personal protective equipment/face protection, ensuring adequate ventilation, and avoiding getting the substance in eyes, on skin, or on clothing .
Future Directions
Boronic acids, including “(3-(tert-Butylcarbamoyl)-4-fluorophenyl)boronic acid”, are increasingly utilized in diverse areas of research. This includes their interactions with diols and strong Lewis bases as fluoride or cyanide anions, which leads to their utility in various sensing applications . The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labelling, protein manipulation and modification, separation and the development of therapeutics .
Mechanism of Action
Target of Action
The primary target of (3-(tert-Butylcarbamoyl)-4-fluorophenyl)boronic acid is the enzyme glycogen phosphorylase (GP) . This enzyme is a critical rate-limiting factor that catalyzes the breakdown of glycogen into glucose-1-phosphate during glycogenolysis . This reaction is vital in maintaining glucose homeostasis, which is necessary to sustain normal cellular function .
Mode of Action
The compound interacts with the GP enzyme through a process of molecular docking and molecular dynamics simulations . The study predicted the binding modes of the compound with the three GP receptor subtypes using molecular docking . This was validated by molecular dynamics experiments, and possible amino acid residues that had important interactions were explored .
Biochemical Pathways
The compound affects the pathway of glycogenolysis, where glycogen is broken down into glucose-1-phosphate . This process is crucial for maintaining glucose homeostasis in the body . The compound’s interaction with the GP enzyme can influence this pathway and its downstream effects.
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the inhibition of the GP enzyme . This inhibition can affect the process of glycogenolysis, potentially leading to changes in glucose homeostasis within the body .
properties
IUPAC Name |
[3-(tert-butylcarbamoyl)-4-fluorophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BFNO3/c1-11(2,3)14-10(15)8-6-7(12(16)17)4-5-9(8)13/h4-6,16-17H,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHTWLZNHMILCQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)C(=O)NC(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70660236 | |
| Record name | [3-(tert-Butylcarbamoyl)-4-fluorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70660236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(tert-Butylcarbamoyl)-4-fluorophenyl)boronic acid | |
CAS RN |
874219-26-8 | |
| Record name | B-[3-[[(1,1-Dimethylethyl)amino]carbonyl]-4-fluorophenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874219-26-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-(tert-Butylcarbamoyl)-4-fluorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70660236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{[4-(4H-1,2,4-Triazol-4-YL)phenyl]amino}-acetic acid](/img/structure/B1437171.png)

![N-[3-(2-Chlorophenyl)propyl]-3-(2-methoxyethoxy)-aniline](/img/structure/B1437173.png)
![N-[2-(2,4-Dichlorophenoxy)ethyl]-4-methoxyaniline](/img/structure/B1437174.png)
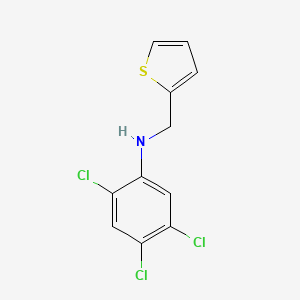
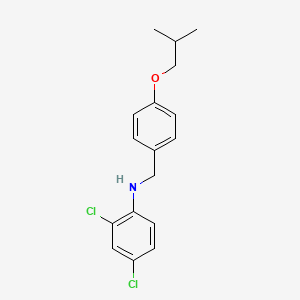
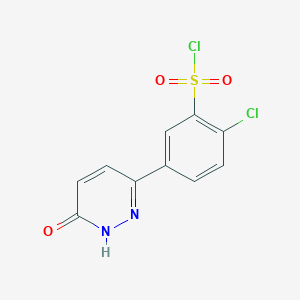

![5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1437181.png)
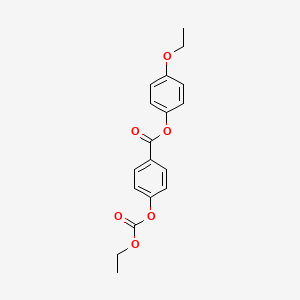
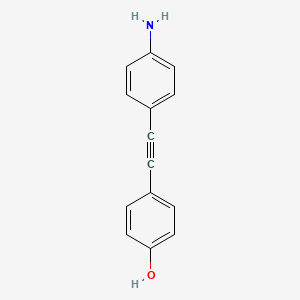

![[2-(2,5-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetic acid](/img/structure/B1437189.png)
